CB-6644

Description

Properties

IUPAC Name |

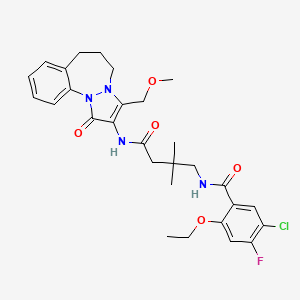

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCOZEBCSAQCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The RUVBL1/2 Complex: A Critical Oncogenic Hub

An In-Depth Technical Guide to the Mechanism of Action of CB-6644, a Selective RUVBL1/2 Inhibitor

Abstract

The RuvB-like 1 and 2 (RUVBL1/2) proteins are highly conserved AAA+ ATPases that form a heterohexameric complex essential for a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1][2] Overexpression of the RUVBL1/2 complex is strongly correlated with tumor growth and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][3][4] this compound is a potent and selective, allosteric small-molecule inhibitor of the RUVBL1/2 complex's ATPase activity.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular and cellular effects, quantitative efficacy, and the key experimental protocols used to elucidate its function. By inhibiting the enzymatic activity of RUVBL1/2, this compound disrupts critical oncogenic pathways, leading to cell cycle arrest, apoptosis, and significant antitumor activity in preclinical models.[3][6]

The RUVBL1/2 complex is a cornerstone of cellular machinery, acting as a chaperone-like scaffold for the assembly and function of larger macromolecular complexes.[7] Its ATPase activity provides the energy for processes like chromatin remodeling by the INO80, SWR1, and TIP60 complexes, thereby regulating gene expression.[8] Dysregulation of RUVBL1/2 has been implicated in the pathogenesis of multiple cancers, including multiple myeloma, neuroblastoma, pancreatic cancer, and bladder cancer.[1][6][9] The complex is essential for the stability and function of key oncogenic drivers, most notably the MYC family of transcription factors (c-MYC and N-MYC).[1][9][10]

This compound: A Selective Allosteric Inhibitor of RUVBL1/2

This compound was identified as a first-in-class, selective inhibitor that directly targets the RUVBL1/2 complex.[4][5] Its mechanism of action is distinguished by its non-competitive and allosteric inhibition of the complex's ATPase function, meaning it does not block the nucleotide-binding site but rather modulates the enzyme's activity from a different site.[2] This targeted inhibition is the primary event that triggers a cascade of downstream anti-proliferative and pro-apoptotic effects in cancer cells. The on-target activity of this compound is confirmed by the development of resistance through specific amino acid mutations in either RUVBL1 or RUVBL2.[2][3][4]

Molecular and Cellular Consequences of RUVBL1/2 Inhibition

The inhibition of RUVBL1/2's ATPase activity by this compound initiates a series of profound cellular changes that collectively suppress the cancerous phenotype.

Downregulation of Key Oncogenic Transcription Factors

A primary consequence of this compound treatment is the disruption of oncogenic transcriptional programs. RUVBL1/2 is required for the activity of MYC, a master regulator of cell proliferation and metabolism.[9] this compound treatment leads to the downregulation of MYC and N-MYC expression and attenuates their transcriptional output.[1][10][11] Similarly, the inhibitor downregulates the expression and activity of the E2F1 transcription factor, which is critical for cell cycle progression.[12]

Induction of Cell Cycle Arrest, Apoptosis, and DNA Damage Response

By disrupting the function of key cell cycle regulators, this compound treatment causes cancer cells to arrest in their cell cycle.[1][6] Prolonged inhibition of RUVBL1/2's essential functions ultimately triggers apoptosis, or programmed cell death, in a variety of cancer cell lines, including multiple myeloma and bladder cancer.[6][8] Furthermore, some studies have shown that pharmacological inhibition of RUVBL1/2 with this compound can cause an elevated DNA Damage Response (DDR).[1][5]

Activation of Tumor Suppressor Pathways

This compound treatment leads to a dose-dependent accumulation and activation of the p53 tumor suppressor protein and its downstream effector, p21.[2] The p53/p21 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. Activation of this pathway is a key component of this compound's anti-cancer effects.[2]

Modulation of Gene Expression

Transcriptomic analyses have revealed a consistent pattern of gene expression changes following this compound treatment. In multiple myeloma cells, this compound upregulates genes related to interferon response pathways while downregulating a large set of genes involved in cell proliferation.[8][12][13] This global shift in the transcriptional landscape underscores the central role of RUVBL1/2 in maintaining the proliferative state of cancer cells.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across biochemical and cellular assays, as well as in vivo models.

In Vitro Activity

Table 1: Biochemical Inhibition of RUVBL1/2 ATPase Activity

| Parameter | Value | Reference |

|---|

| IC₅₀ | 15 nM |[14] |

Table 2: Cellular Potency (Anti-proliferative and Pathway Activity)

| Cell Line / Assay | Parameter | Value (µM) | Duration | Reference |

|---|---|---|---|---|

| 123 Cancer Cell Lines | EC₅₀ Range | 0.041 - 0.785 | 72 hrs | [14] |

| A549 (Lung) | IC₅₀ | 0.3 | 48 hrs | [14] |

| HCT-116 (Colon) | IC₅₀ | 0.08 | 48 hrs | [14] |

| MDA-MB-231 (Breast) | IC₅₀ | 0.7 | 48 hrs | [14] |

| MM.1S (Multiple Myeloma) | IC₅₀ | 0.120 | 72 hrs | [8] |

| RPMI 8226 (Multiple Myeloma) | IC₅₀ | 0.060 | 72 hrs | [8] |

| Human PDAC Lines | IC₅₀ Range | 0.012 - 0.110 | 72 hrs | [10] |

| p53 Accumulation | EC₅₀ | 0.24 ± 0.03 | - | [2] |

| p21 Accumulation | EC₅₀ | 0.15 ± 0.07 | - |[2] |

In Vivo Antitumor Activity

Table 3: Efficacy in Xenograft Models

| Model | Dosing | Result | Reference |

|---|---|---|---|

| Ramos (Burkitt Lymphoma) | 150 mg/kg, oral, 10 days | 68% Tumor Growth Inhibition (TGI) | [14] |

| RPMI 8226 (Multiple Myeloma) | 150 mg/kg, oral, 30 days | 81% TGI | [14] |

| Acute Myeloid Leukemia | Not specified | Significant tumor growth reduction | [3][4] |

| Multiple Myeloma | Not specified | Significant tumor growth reduction | [3][4] |

All in vivo studies reported no significant bodyweight loss or obvious toxicity.[3][4][14]

Key Experimental Protocols

The following protocols are representative of the methods used to characterize the mechanism of action of this compound.

RUVBL1/2 ATPase Activity Assay

This assay quantifies the enzymatic activity of the RUVBL1/2 complex by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method is the Malachite Green assay.

-

Reaction Setup: Purified RUVBL1/2 complex is incubated in an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT) at 37°C.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A DMSO control is included.

-

Initiation: The reaction is started by the addition of ATP to a final concentration within the linear range of the enzyme's activity.

-

Incubation: The reaction proceeds for a fixed time (e.g., 30-60 minutes) at 37°C.

-

Termination and Detection: The reaction is stopped, and Malachite Green reagent is added. This reagent forms a colored complex with the free phosphate generated.

-

Measurement: The absorbance is read at ~620-650 nm using a plate reader. The amount of phosphate released is calculated from a standard curve.

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is frequently used.[8]

-

Cell Plating: Cancer cells (e.g., MM.1S) are seeded into 96-well plates at a density of ~10,000 cells per well and allowed to adhere overnight if applicable.[8]

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 1 nM to 5 µM) or a vehicle control (DMSO).[8]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[8]

-

Reagent Addition: The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

-

Signal Measurement: After a brief incubation to stabilize the signal, luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression curve fit.

Co-Immunoprecipitation for RUVBL1/2 Interaction

Co-immunoprecipitation (Co-IP) is used to demonstrate the physical interaction between RUVBL1/2 and its binding partners (e.g., E2F1, MYC) in a cellular context.[8][12]

-

Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Tween20 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[15]

-

Pre-Clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to minimize non-specific binding to the beads.[16]

-

Immunoprecipitation: Add a specific primary antibody against the "bait" protein (e.g., anti-RUVBL1) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with IP lysis buffer to remove non-specifically bound proteins.[15]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-E2F1). A band in the RUVBL1 IP lane indicates an interaction.

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of the RUVBL1/2 complex, a critical node in cancer cell survival and proliferation. Its mechanism of action is centered on the inhibition of the complex's ATPase activity, which leads to the destabilization of oncogenic transcription factors like MYC, induction of the p53 tumor suppressor pathway, and ultimately, cell cycle arrest and apoptosis.[2][9] The robust anti-tumor activity observed in a wide range of preclinical models with minimal toxicity highlights the therapeutic potential of targeting RUVBLs.[3][4] Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring synergistic combinations with other anti-cancer agents, and advancing RUVBL1/2 inhibitors into clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RUVBL1/2 inhibitor this compound promotes cell cycle arrest in bladder cancer | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Signatures of this compound Inhibition of the RUVBL1/2 Complex in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MYC effector functions in pancreatic cancer by inhibiting the ATPase RUVBL1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gut.bmj.com [gut.bmj.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular Signatures of this compound Inhibition of the RUVBL1/2 Complex in Multiple Myeloma | MDPI [mdpi.com]

- 13. Molecular Signatures of this compound Inhibition of the RUVBL1/2 Complex in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. assaygenie.com [assaygenie.com]

- 16. bitesizebio.com [bitesizebio.com]

CB-6644 as a Chemical Probe for RUVBL Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RUVBL1 (Pontin52) and RUVBL2 (Reptin52) are highly conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric complex. This complex is a critical component of larger cellular machineries that regulate a wide array of cellular processes, including chromatin remodeling, transcriptional regulation, DNA damage repair, and snoRNP biogenesis. Given their integral role in cellular homeostasis and their frequent dysregulation in various cancers, the RUVBL1/2 complex has emerged as a compelling therapeutic target. CB-6644 is a potent, selective, and orally bioavailable small molecule inhibitor of the RUVBL1/2 ATPase activity, making it an invaluable chemical probe to dissect the multifaceted biology of the RUVBL complex and explore its therapeutic potential.[1][2][3] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and visualizations of its mechanism of action and related signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

This compound demonstrates potent and selective inhibition of the RUVBL1/2 complex, leading to anti-proliferative effects across a broad range of cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| RUVBL1/2 complex | ATPase activity | 15 | Allosteric inhibitor.[1] |

| Related AAA ATPases (panel) | ATPase activity | >100,000 | Demonstrates high selectivity.[1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50/IC50 (nM) |

| Panel of 123 cancer cell lines | Various | Cell viability | 41 - 785 |

| HCT116 | Colon Carcinoma | p53 accumulation | 240 ± 30 |

| HCT116 | Colon Carcinoma | p21 accumulation | 150 ± 70 |

| MM.1S | Multiple Myeloma | Cell Viability (CellTiter-Glo®) | 120[4] |

| RPMI 8226 | Multiple Myeloma | Cell Viability (CellTiter-Glo®) | 60[4] |

| HS-5 | Normal Bone Marrow Stromal Cells | Cell Viability (CellTiter-Glo®) | 200[4] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |

| Ramos | Burkitt's Lymphoma | 150 mg/kg, p.o. | High |

| RPMI-8226 | Multiple Myeloma | 150 mg/kg, p.o. | High |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are protocols for key experiments.

RUVBL1/2 ATPase Activity Assay

This assay measures the inhibition of RUVBL1/2 ATPase activity by this compound.

Materials:

-

Recombinant human RUVBL1/2 complex

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of RUVBL1/2 complex in Assay Buffer to each well.

-

Initiate the reaction by adding 2.5 µL of ATP in Assay Buffer. The final reaction volume should be 10 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This method determines the number of viable cells in culture based on the quantification of ATP.[5][6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

-

Cells treated with this compound or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as for the cell viability assay.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor activity of this compound.[11]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or SCID-beige)

-

Ramos or RPMI-8226 cancer cells

-

Matrigel (or other suitable extracellular matrix)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)

Procedure:

-

Culture the selected cancer cells and harvest them during the logarithmic growth phase. Ensure cell viability is >95%.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration for injection (e.g., 10 x 10^6 cells in 100-200 µL).[11]

-

Subcutaneously inject the cell suspension into the flank of the mice.[11]

-

Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

-

Administer this compound (e.g., 150 mg/kg) or vehicle orally according to the desired schedule (e.g., once or twice daily).

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and RUVBL biology.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ch.promega.com [ch.promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 7. promega.com [promega.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: CB-6644 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a first-in-class, selective, allosteric inhibitor of the RUVBL1/2 ATPase complex, a critical chaperone system involved in the assembly and stabilization of several key oncogenic complexes.[1][2][3] The RUVBL1/2 complex is overexpressed in a variety of human cancers, including acute myeloid leukemia, multiple myeloma, Burkitt lymphoma, and bladder cancer, and its elevated expression often correlates with poor prognosis.[1] By targeting the ATPase activity of this complex, this compound disrupts essential cellular processes for cancer cell survival and proliferation, such as chromatin remodeling and transcriptional regulation, leading to cell cycle arrest and apoptosis.[1][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, target engagement in cancer cells, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Allosteric Inhibition of RUVBL1/2 ATPase Activity

This compound functions as a non-ATP-competitive inhibitor of the RUVBL1/2 complex.[3] Structural studies have revealed that this compound binds to an allosteric pocket at the interface of the RUVBL1 and RUVBL2 subunits. This binding stabilizes the complex in a conformation that is incompatible with its ATPase activity, thereby inhibiting the hydrolysis of ATP, a process essential for the chaperone functions of the RUVBL1/2 complex. The on-target activity of this compound is underscored by the development of resistance in cancer cells through mutations in the RUVBL1 or RUVBL2 proteins.[1][2][3]

The inhibition of the RUVBL1/2 complex by this compound has profound downstream effects on several oncogenic signaling pathways. Notably, treatment with this compound leads to the activation of the p53 tumor suppressor pathway, with a dose-dependent accumulation of both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3] Furthermore, this compound has been shown to modulate the expression of genes regulated by the transcription factor c-Myc, a key driver of tumorigenesis that is dependent on the RUVBL1/2 complex for its activity.[4]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line / System | Reference |

| In Vitro Potency | |||

| RUVBL1/2 ATPase IC50 | 15 nM | Biochemical Assay | [5] |

| Cell Viability (EC50) | |||

| MM.1S (Multiple Myeloma) | 120 nM | CellTiter-Glo Assay | [6][7] |

| RPMI 8226 (Multiple Myeloma) | 60 nM | CellTiter-Glo Assay | [7] |

| A549 (Lung Cancer) | 0.3 µM | CellTiter-Glo Assay | [5] |

| Cancer Cell Line Panel (Range) | 41 - 785 nM | Cell Viability Assays | [5] |

| Downstream Target Modulation (EC50) | |||

| p53 Accumulation | 0.24 ± 0.03 µM | HCT116 (Colon Cancer) | [3] |

| p21 Accumulation | 0.15 ± 0.07 µM | HCT116 (Colon Cancer) | [3] |

| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| In Vivo Efficacy | ||||

| Burkitt's Lymphoma | Ramos | 150 mg/kg, oral, daily for 10 days | 68% | [5] |

| Multiple Myeloma | RPMI8226 | 150 mg/kg, oral, daily for 30 days | 81% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the target engagement and cellular effects of this compound.

RUVBL1/2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the RUVBL1/2 complex and its inhibition by this compound. A common method is a coupled spectrophotometric assay.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) by the RUVBL1/2 complex is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored over time and is proportional to the ATPase activity.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Mix: Pyruvate kinase (10 U/mL) and lactate dehydrogenase (15 U/mL) in assay buffer.

-

Substrate Mix: 2.5 mM ATP, 2.5 mM phosphoenolpyruvate, and 0.3 mM NADH in assay buffer.

-

Purified recombinant RUVBL1/2 complex.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of this compound or DMSO vehicle control.

-

Add 25 µL of the purified RUVBL1/2 complex to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the substrate mix.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 30 minutes using a plate reader.

-

Calculate the rate of NADH consumption from the linear portion of the curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.

Protocol:

-

Reagents:

-

Cancer cell lines of interest.

-

Appropriate cell culture medium.

-

This compound stock solution in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can alter the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Protocol:

-

Reagents:

-

Cancer cell line expressing RUVBL1/2.

-

This compound stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

-

Procedure:

-

Treat cultured cells with this compound or DMSO vehicle for a specified time (e.g., 1 hour).

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thawing or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and analyze the amount of soluble RUVBL1 or RUVBL2 by Western blotting or other quantitative protein detection methods.

-

Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can be employed to investigate how this compound affects the interaction of the RUVBL1/2 complex with its binding partners.

Principle: An antibody specific to a target protein (e.g., RUVBL1) is used to pull down the target protein from a cell lysate. Any proteins that are bound to the target protein will also be pulled down and can be identified by Western blotting.

Protocol:

-

Reagents:

-

Cancer cells treated with this compound or DMSO.

-

Co-IP lysis buffer (non-denaturing).

-

Antibody against the bait protein (e.g., anti-RUVBL1).

-

Protein A/G agarose (B213101) beads.

-

Antibody against the potential interacting protein (e.g., anti-c-Myc).

-

-

Procedure:

-

Lyse the treated cells with Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the potential interacting protein. A change in the amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the control would suggest that the compound modulates the protein-protein interaction.

-

Visualizations

This compound Mechanism of Action

Caption: Allosteric inhibition of the RUVBL1/2 complex by this compound.

This compound Downstream Signaling Pathway

Caption: Downstream effects of this compound on key cancer-related pathways.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. gut.bmj.com [gut.bmj.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Signatures of this compound Inhibition of the RUVBL1/2 Complex in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The RUVBL1/2 Complex: A Core Engine in Chromatin Remodeling and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RUVBL1/2 complex, composed of the highly conserved AAA+ ATPases RUVBL1 and RUVBL2, represents a critical nexus in nuclear biology, orchestrating a wide array of cellular processes through its fundamental role in chromatin remodeling.[1] This hetero-oligomeric complex is an integral component of several large macromolecular machines that regulate gene expression, DNA repair, and transcriptional regulation.[2][3] Its ATPase activity provides the necessary energy for these complexes to modify chromatin structure, for instance by sliding nucleosomes or exchanging histone variants.[4][5][6] Dysregulation of RUVBL1/2 expression is frequently observed in various cancers, where it is often linked to the stabilization and function of oncoproteins like c-Myc and β-catenin, making it a high-value target for therapeutic intervention.[1][7][8] This guide provides a detailed overview of the RUVBL1/2 complex's structure and function, its integration into key chromatin remodeling machinery, associated signaling pathways, relevant experimental protocols, and its emerging potential as a druggable target in oncology.

The RUVBL1/2 Complex: Structure and Core Properties

RUVBL1 (also known as Pontin52 or TIP49a) and RUVBL2 (Reptin52 or TIP49b) are homologous proteins belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily.[2] These proteins are essential for viability in eukaryotes.[6] While they can exist as homohexameric rings, their primary functional state is as a hetero-oligomeric complex, typically a dodecamer composed of two stacked heterohexameric rings with alternating RUVBL1 and RUVBL2 subunits.[4][8][9]

Each monomer consists of three domains: two core AAA+ domains responsible for ATP binding and hydrolysis, and a unique, flexible domain II that is crucial for protein-protein interactions and regulation of the complex's enzymatic activity.[8][10] This domain II is absent in the bacterial homolog RuvB and is believed to mediate the interaction with various client proteins and regulatory factors, thereby modulating the complex's function.[8] The ATPase and helicase activities of the complex are significantly enhanced when assembled into this ring-like structure and are essential for its roles in chromatin remodeling and other cellular processes.[2][4] Interestingly, truncation of domain II has been shown to substantially increase ATP consumption and stimulate helicase activity, suggesting an autoinhibitory role for this domain that can be modulated by cofactors.[4][8][11]

Core Function in Chromatin Remodeling

The RUVBL1/2 complex does not typically act on chromatin directly but functions as a core architectural and motor component within several distinct, high-molecular-weight chromatin remodeling complexes.[6][11][12] Its primary roles are to provide a stable scaffold for the assembly of these larger complexes and to fuel their remodeling activities through ATP hydrolysis.[3][13]

Integration into Major Chromatin Remodeling Complexes

The RUVBL1/2 complex is a cornerstone of at least three major families of ATP-dependent chromatin remodelers:

-

The INO80 Complex: This complex is crucial for ATP-dependent nucleosome sliding, DNA double-strand break repair, and transcriptional regulation.[6] RUVBL1/2 is essential for the structural and functional integrity of the INO80 complex, helping to recruit other essential subunits like Arp5.[6] The RUVBL1-2 hexamer forms a rigid core around which other components of the INO80 complex are organized.[14][15]

-

The SWR1/SRCAP Complex: In yeast (SWR1) and humans (SRCAP), this complex mediates the exchange of the canonical histone H2A-H2B dimer with the H2A.Z-H2B dimer at promoter regions.[6][16] This histone variant exchange is a key mechanism for regulating gene expression and maintaining genome stability. RUVBL1/2 is integral to the assembly and function of this complex.[2][6]

-

The TIP60 (NuA4) Complex: This versatile complex possesses histone acetyltransferase (HAT) activity, primarily targeting histones H4 and H2A, and is involved in transcriptional activation and the DNA damage response.[2][12] RUVBL1/2 proteins are required for the proper assembly and catalytic activity of the TIP60 complex.[12] They act as molecular adaptors, stabilizing the complex and potentially negating the inhibitory effects of other subunits on the core HAT enzyme, TIP60.[12]

Involvement in Cellular Signaling and Disease

Beyond its general role in maintaining chromatin architecture, the RUVBL1/2 complex is a key player in specific signaling pathways that are often hijacked in cancer.

Transcriptional Regulation and Oncogenesis

The RUVBL1/2 complex directly interacts with and modulates the activity of potent oncoproteins, linking chromatin dynamics to cancer progression:

-

c-Myc Pathway: RUVBL1 is essential for the oncogenic activity of the c-Myc transcription factor. It is recruited to c-Myc target promoters and is required for Myc-mediated transcriptional activation and cellular transformation.[4][6] Pharmacological inhibition of the RUVBL complex leads to a strong reduction in MYC signaling.[7]

-

Wnt/β-catenin Pathway: The complex also interacts with β-catenin, a key effector of the Wnt signaling pathway. RUVBL1/2 proteins act as transcriptional co-regulators for β-catenin-mediated gene activation, a pathway critical for development and frequently mutated in cancers like colorectal cancer.[2][4]

DNA Damage Response (DDR)

The RUVBL1/2 complex is deeply integrated into the cellular response to DNA damage. It is a component of the TIP60 and INO80 complexes, both of which are rapidly recruited to sites of DNA double-strand breaks.[2][6] Furthermore, the complex is involved in regulating the stability and activity of key DDR kinases of the PIKK family (ATM, ATR, and DNA-PKcs) and is implicated in the Fanconi Anemia (FA) pathway, which repairs DNA interstrand crosslinks.[17][18] Depletion of RUVBL1/2 impairs the cellular response to DNA damaging agents and can sensitize cancer cells to radiation therapy.[17][19][20]

Quantitative Data Summary

While precise kinetic data such as Km and Vmax for the RUVBL1/2 ATPase activity are highly dependent on the specific complex it resides in, its substrate, and the experimental conditions, its overexpression in human cancers is a well-documented quantitative finding.

| Cancer Type | Expression Status of RUVBL1/2 | Associated Prognosis | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed | Poor | [19] |

| Colorectal Cancer | Overexpressed | Poor | [21] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | High expression of RUVBL1 | Poor | [1] |

| Neuroblastoma | High expression | Poor | [7] |

| Various (Breast, Kidney, Bladder) | Overexpressed | Generally Poor | [18] |

Key Experimental Protocols

Investigating the RUVBL1/2 complex involves a range of molecular biology techniques. Below are detailed methodologies for three cornerstone experiments.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to demonstrate the physical interaction between RUVBL1/2 and its binding partners within native protein complexes.

Methodology:

-

Cell Lysis:

-

Harvest approximately 1-5 x 10^7^ cells by centrifugation. Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the pellet in 1 ml of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).[22]

-

Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]

-

Transfer the supernatant (whole-cell extract) to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.

-

-

Pre-Clearing (Optional but Recommended):

-

To 1 mg of total protein in 500 µl of lysis buffer, add 20-30 µl of Protein A/G agarose (B213101) bead slurry.

-

Incubate on a rotator for 1 hour at 4°C to remove non-specifically binding proteins.[24]

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (e.g., anti-RUVBL1) or a corresponding isotype control IgG to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

-

Add 40 µl of fresh Protein A/G agarose bead slurry to each sample and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[22]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of cold IP Lysis Buffer (or a wash buffer with lower detergent concentration) to remove non-specific binders.

-

After the final wash, aspirate all supernatant. Elute the bound proteins by adding 50 µl of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Pellet the beads, and load the supernatant onto an SDS-PAGE gel for separation.

-

Analyze by Western blotting using antibodies against the bait protein (RUVBL1) and the suspected interacting partner.

-

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to identify the specific DNA sequences that the RUVBL1/2 complex is associated with across the genome.

Methodology:

-

Cross-linking:

-

Treat cultured cells (approx. 1-2 x 10^7^) with 1% formaldehyde (B43269) directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[25]

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash cells with cold PBS.

-

Perform a two-step lysis: first with a cell lysis buffer to isolate nuclei, followed by a nuclear lysis buffer.[26]

-

Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication time and power is critical.[25][27]

-

Centrifuge to pellet debris and collect the solubilized chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as the "Input" control.

-

Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with 5-10 µg of an anti-RUVBL1/2 antibody or control IgG overnight at 4°C on a rotator.[26]

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[28]

-

Elute the chromatin from the beads using a freshly prepared Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO

3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl to the eluate and incubating at 65°C for 4-6 hours or overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a column-based purification kit.[26]

-

-

Library Preparation and Sequencing:

-

Quantify the purified ChIP DNA.

-

Prepare a sequencing library by performing end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR and perform high-throughput sequencing.

-

ATPase Activity Assay

This protocol describes a common method to measure the ATP hydrolysis activity of the purified RUVBL1/2 complex.

Methodology:

-

Principle: A continuous spectrophotometric assay is often used. The hydrolysis of ATP to ADP is coupled to the oxidation of NADH via the enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.[13]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl

2, 1 mM DTT). -

To the buffer, add the components of the coupling system: 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, and an excess of PK/LDH enzyme mix.

-

Add the purified RUVBL1/2 complex to the desired final concentration (e.g., 100-500 nM).

-

-

Measurement:

-

Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) in a quartz cuvette.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M^-1^cm^-1^).

-

The rate of ATP hydrolysis is equal to the rate of NADH oxidation. The specific activity can be expressed as nmol of ATP hydrolyzed per minute per mg of the RUVBL1/2 complex.

-

Therapeutic Implications

The consistent overexpression of the RUVBL1/2 complex in a wide range of cancers and its essential role in driving oncogenic pathways make it an attractive therapeutic target.[1][19] Its ATPase activity is critical for its function, suggesting that small-molecule inhibitors targeting the ATP-binding pocket could be effective anticancer agents.[20][29] Several pharmacological inhibitors of RUVBL1/2, such as CB-6644, have been developed.[21][29] These inhibitors have demonstrated the ability to disrupt the proliferation and survival of cancer cells in vitro and in vivo.[1][21] Inhibition of RUVBL1/2 has been shown to:

-

Suppress oncogenic translation in colorectal cancer.[21]

-

Induce cell cycle arrest and apoptosis in neuroblastoma.[7]

-

Sensitize non-small cell lung cancer cells to radiation therapy.[19][20]

Targeting the RUVBL1/2 complex offers a promising strategy to disrupt multiple oncogenic processes simultaneously, including transcriptional addiction (e.g., to MYC) and compromised DNA damage repair pathways.

Conclusion and Future Directions

The RUVBL1/2 complex is a master regulator of chromatin dynamics, acting as a central engine within diverse multiprotein machines that control the genome. Its functions are essential for normal cellular homeostasis, but its dysregulation is a key driver of malignancy. The wealth of data linking RUVBL1/2 to cancer progression has validated it as a compelling drug target. Future research will likely focus on developing more potent and selective inhibitors, understanding the precise mechanisms of resistance, and identifying patient populations most likely to benefit from RUVBL1/2-targeted therapies. Elucidating how the activity of the RUVBL1/2 complex is regulated within each specific chromatin remodeling complex will provide further insights into its intricate role in cellular biology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RUVBL1-RUVBL2 AAA-ATPase: a versatile scaffold for multiple complexes and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. biorxiv.org [biorxiv.org]

- 8. Structural and functional insights into a dodecameric molecular machine - the RuvBL1/RuvBL2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. itqb.unl.pt [itqb.unl.pt]

- 10. Refubium - Structure and Function of the human AAA+ proteins RuvBL1 and RuvBL2 [refubium.fu-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. RVBs Are Required for Assembling a Functional TIP60 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CryoEM structures of the human INO80 chromatin remodelling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 21. RUVBL1/2 Blockade Targets YTHDF1 Activity to Suppress m6A-Dependent Oncogenic Translation and Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 26. encodeproject.org [encodeproject.org]

- 27. researchgate.net [researchgate.net]

- 28. ora.ox.ac.uk [ora.ox.ac.uk]

- 29. pubs.acs.org [pubs.acs.org]

The Impact of CB-6644 on p53 and p21 Pathways: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of CB-6644, a selective inhibitor of the RUVBL1/2 complex, on the critical tumor suppressor pathways governed by p53 and its downstream effector, p21. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Executive Summary

This compound is a potent and selective allosteric inhibitor of the ATPase activity of the RUVBL1/2 complex. This complex plays a crucial role in chromatin remodeling and the regulation of gene expression. Notably, the RUVBL1/2 complex is implicated in the repression of the p53 tumor suppressor pathway. By inhibiting RUVBL1/2, this compound effectively lifts this repression, leading to the activation of p53 and the subsequent induction of the p21-mediated cell cycle arrest and apoptosis. This mechanism underscores the therapeutic potential of this compound as an anti-cancer agent.

Quantitative Analysis of this compound's Effect on p53 and p21

Treatment of cancer cells with this compound results in a significant, dose-dependent increase in the protein levels of both p53 and its transcriptional target, p21.[1] The half-maximal effective concentrations (EC50) for the accumulation of these proteins have been determined in HCT116 human colon carcinoma cells.[1]

| Protein | EC50 Value (μM) |

| p53 | 0.24 ± 0.03 |

| p21 | 0.15 ± 0.07 |

Signaling Pathways

The inhibitory effect of this compound on the RUVBL1/2 complex initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. The following diagrams illustrate the core pathways involved.

Caption: this compound inhibits the RUVBL1/2 complex, upregulating p53 and its targets.

Experimental Protocols

The following section details the methodologies used to ascertain the effects of this compound on p53 and p21 protein levels.

Western Blot Analysis of p53 and p21 Accumulation

This protocol is adapted from standard molecular biology techniques and is consistent with the methods used in the characterization of this compound.

1. Cell Culture and Treatment:

-

HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 μM) or DMSO as a vehicle control for 24 hours.

2. Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Lysates are collected by scraping, transferred to microcentrifuge tubes, and incubated on ice for 30 minutes with periodic vortexing.

-

The lysates are then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the protein extract is transferred to a fresh tube.

3. Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (typically 20-30 μg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.

-

Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:1000 dilution). An antibody against a housekeeping protein such as β-actin or GAPDH (e.g., 1:5000 dilution) is used as a loading control.

-

The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG at 1:10,000 dilution).

-

After three final washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

5. Data Analysis:

-

The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

-

The expression levels of p53 and p21 are normalized to the corresponding loading control.

-

The EC50 values are calculated by plotting the normalized protein expression against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for assessing p53 and p21 protein levels post-CB-6644 treatment.

Conclusion

This compound represents a promising therapeutic agent that targets the RUVBL1/2 complex, a key negative regulator of the p53 pathway. The data and protocols presented in this guide provide a comprehensive overview of the mechanism by which this compound induces p53 and p21, leading to anti-cancer effects. This information serves as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the RUVBL1/2 complex in cancer treatment.

References

Allosteric Inhibition of RUVBL1/2 ATPase Activity by CB-6644: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RUVBL1/2 (RuvB-like 1 and 2) complex, a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, is a critical player in a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair. RUVBL1 and RUVBL2 form a heterohexameric or dodecameric complex that harnesses the energy of ATP hydrolysis to perform its functions.[1][2][3] Overexpression of the RUVBL1/2 complex is strongly correlated with oncogenesis and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[4] CB-6644 is a potent and selective, allosteric small-molecule inhibitor of the RUVBL1/2 ATPase activity.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its allosteric inhibition of RUVBL1/2, and details the experimental methodologies used to characterize this interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description | Reference |

| IC50 | 15 nM | Half-maximal inhibitory concentration for RUVBL1/2 ATPase activity. | [7][8] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line(s) | Value | Description | Reference |

| EC50 | Panel of 123 cancer cell lines | 41 - 785 nM | Half-maximal effective concentration for reducing cell viability. | [7] |

| EC50 | HCT116 | 0.24 ± 0.03 µM | Half-maximal effective concentration for p53 accumulation. | |

| EC50 | HCT116 | 0.15 ± 0.07 µM | Half-maximal effective concentration for p21 accumulation. |

Mechanism of Action

This compound acts as a non-competitive inhibitor of the RUVBL1/2 ATPase activity. Its binding to the RUVBL1/2 complex is allosteric and dependent on the presence of ATP. This indicates that this compound likely binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits ATP hydrolysis without preventing nucleotide binding.

Signaling Pathways and Experimental Workflows

The inhibition of RUVBL1/2's essential ATPase activity by this compound disrupts several critical cellular signaling pathways, leading to anti-cancer effects.

RUVBL1/2-MYC Signaling Axis

RUVBL1/2 is a critical cofactor for the transcriptional activity of the MYC oncogene.[9][10][11] By inhibiting RUVBL1/2, this compound effectively downregulates MYC-driven gene expression, leading to cell cycle arrest and apoptosis.[10][12]

p53 Pathway Activation

Treatment with this compound leads to the stabilization and activation of the tumor suppressor protein p53, and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[13] The exact mechanism linking RUVBL1/2 inhibition to p53 activation is an area of ongoing research, but it is hypothesized that the cellular stress induced by the disruption of RUVBL1/2's functions, such as impaired ribosome biogenesis, triggers the p53 response.[14]

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental Protocols

RUVBL1/2 ATPase Activity Assay (Malachite Green-based)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the RUVBL1/2 complex. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.

Materials:

-

Purified recombinant human RUVBL1/2 complex

-

ATP

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl). Mix 3 volumes of Solution A with 1 volume of Solution B, then add Tween 20 to a final concentration of 0.01%. Prepare fresh.

-

384-well microplate

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add the RUVBL1/2 complex to the assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the RUVBL1/2 complex.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding a solution of ATP to each well. Final concentrations in a 50 µL reaction could be, for example, 5 nM RUVBL1/2 and 100 µM ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 25 µL of the Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle-treated control and determine the EC50 value.

Western Blot Analysis for p53 and p21

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in p53 and p21 protein levels.

Conclusion

This compound is a promising anti-cancer agent that functions through the allosteric inhibition of the RUVBL1/2 complex's ATPase activity. This guide provides a comprehensive technical overview of its mechanism, its effects on key cancer-related signaling pathways, and detailed protocols for its preclinical characterization. The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the RUVBL1/2 complex in oncology.

References

- 1. Structural and functional insights into a dodecameric molecular machine - the RuvBL1/RuvBL2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. itqb.unl.pt [itqb.unl.pt]

- 3. Oligomeric assembly and interactions within the human RuvB-like RuvBL1 and RuvBL2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | RUVBL1/2 Inhibitor | TargetMol [targetmol.com]

- 9. gut.bmj.com [gut.bmj.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Targeting MYC effector functions in pancreatic cancer by inhibiting the ATPase RUVBL1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Suprainduction of p53 by disruption of 40S and 60S ribosome biogenesis leads to the activation of a novel G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CB-6644: A Technical Guide to a Novel RUVBL1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a first-in-class, selective, allosteric inhibitor of the RuvB-like 1 and 2 (RUVBL1/2) ATPase complex, a critical chaperone involved in numerous cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair. The overexpression of the RUVBL1/2 complex is strongly correlated with tumor growth and poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of this compound emerged from efforts to identify potent and selective small molecule inhibitors of the RUVBL1/2 ATPase activity. While the specific lead discovery and optimization cascade for this compound is not extensively detailed in the public domain, the broader search for RUVBL1/2 inhibitors has involved various strategies, including high-throughput screening and structure-based drug design.

One approach to identifying novel RUVBL1/2 inhibitors involved docking-based virtual screening, which led to the discovery of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) analogs with inhibitory activity against the RUVBL1/2 complex.[1] Structure-activity relationship (SAR) studies of these and other chemical series have highlighted the importance of specific structural motifs for potent inhibition. For instance, in one series, a substituted benzyl (B1604629) group and an aromatic-substituted piperazinyl group were found to be essential for inhibitory activity.[1]

This compound itself is a non-ATP-competitive inhibitor, suggesting it binds to an allosteric site on the RUVBL1/2 complex rather than directly competing with ATP for the active site.[2] This mode of inhibition can offer advantages in terms of selectivity and potentially reduced off-target effects. The development of resistance to this compound has been linked to specific amino acid mutations in either RUVBL1 or RUVBL2, providing strong evidence for its on-target activity.[3][4][5]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of the RUVBL1/2 complex. This inhibition disrupts the various cellular functions that are dependent on the chaperone activity of the complex. The downstream consequences of RUVBL1/2 inhibition by this compound are multifaceted and impact several key signaling pathways implicated in cancer cell survival and proliferation.

Signaling Pathways Affected by this compound

1. p53 and p21 Pathway Activation: Treatment with this compound leads to a dose-dependent accumulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2] This activation of the p53 pathway is a key contributor to the anti-proliferative effects of this compound, leading to cell cycle arrest.[6]

2. Downregulation of Cell Proliferation Pathways: this compound treatment results in the downregulation of genes regulated by the E2F family of transcription factors.[6] The RUVBL1/2 complex is known to be a co-activator for E2F, and its inhibition leads to reduced expression of E2F target genes, which are critical for cell cycle progression and DNA replication.[7][8]

3. Upregulation of Interferon Signaling: Transcriptomic analyses have revealed that this compound treatment upregulates genes associated with the interferon response.[6][9] This suggests a potential role for this compound in modulating the tumor microenvironment and potentially enhancing anti-tumor immunity, although this aspect requires further investigation.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines / Conditions | Reference |

| IC50 (ATPase Activity) | 15 nM | RUVBL1/2 complex | [10] |

| EC50 (Cell Viability) | 41 - 785 nM | Panel of 123 cancer cell lines (including HCT116, NCI-H1975, HT29) | [10] |

| EC50 (p53 Accumulation) | 0.24 ± 0.03 µM | HCT116 cells | [2] |

| EC50 (p21 Accumulation) | 0.15 ± 0.07 µM | HCT116 cells | [2] |

| IC50 (Cell Viability) | 120 nM | MM.1S (Multiple Myeloma) | [6] |

| IC50 (Cell Viability) | 60 nM | RPMI 8226 (Multiple Myeloma) | [6] |

| IC50 (Cell Viability) | 200 nM | HS-5 (Normal bone marrow stromal cells) | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| SCID-beige mice with Ramos xenografts | Burkitt's Lymphoma | 150 mg/kg, oral gavage, once or twice daily for 10 days | 68% | [10] |

| SCID-beige mice with RPMI-8226 xenografts | Multiple Myeloma | 150 mg/kg, oral gavage, once or twice daily for 30 days | 81% | [10] |

| Xenograft models | Acute Myeloid Leukemia | Not specified in detail | Significant reduction in tumor growth | [3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

RUVBL1/2 ATPase Activity Assay

The inhibitory activity of this compound on the RUVBL1/2 complex is typically assessed using an ATPase activity assay. While a highly detailed, step-by-step protocol for the specific assay used for this compound is not publicly available, a general protocol for such assays is as follows:

-

Reagents and Materials:

-

Purified recombinant RUVBL1/2 complex

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Malachite green reagent or a coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) for detecting ADP or phosphate (B84403) release

-

This compound or other test compounds

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the RUVBL1/2 complex in the assay buffer.

-

Add serial dilutions of this compound to the reaction mixture and incubate for a defined period to allow for inhibitor binding.

-

Initiate the ATPase reaction by adding a known concentration of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding EDTA or a denaturing agent).

-

Quantify the amount of inorganic phosphate or ADP produced. This can be done by adding a detection reagent (like malachite green, which forms a colored complex with phosphate) and measuring the absorbance, or by using a coupled enzyme assay that links ADP production to a change in NADH absorbance.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (CellTiter-Glo®)

The effect of this compound on the viability of cancer cell lines is commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound

-

Opaque-walled multi-well plates (e.g., 96-well)

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Procedure:

-

Seed the cancer cells in the opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the different concentrations of this compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-